N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)butanamide, also referred to as valprazolamide (VPZ), is a novel anticonvulsant agent synthesized by integrating valproic acid (VPA) with a 1,3,4-thiadiazole moiety and a substituted amide group . Its chemical formula, C₁₂H₂₁N₃OS, was confirmed via elemental analysis (C: 56.39%, H: 8.34%, N: 16.41%, S: 12.60%) and spectroscopy (IR, NMR, mass spectrometry) . The compound demonstrates pronounced antiepileptic activity in murine models, particularly against pentylenetetrazole- and isoniazid-induced seizures, with a higher LD₅₀ (>600 mg/kg) compared to VPA, indicating lower toxicity . However, its poor water solubility limits formulation versatility, prompting ongoing research into nanocapsule delivery systems using β-cyclodextrin .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-5-6(12)9-8-11-10-7(4-2)13-8/h3-5H2,1-2H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIISPAWFRZNPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiadiazole derivatives have been widely studied for their antimicrobial properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide has shown promising results against various bacterial strains. For instance, a study indicated that compounds with thiadiazole rings exhibit significant inhibition of bacterial cell wall synthesis enzymes, which is crucial for their antimicrobial efficacy .
Anticancer Properties
Research indicates that this compound may also possess anticancer activity. The mechanism involves the induction of apoptosis in cancer cells through specific signaling pathways. A study demonstrated that derivatives of thiadiazoles could activate caspases, leading to programmed cell death in tumor cells .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of thiadiazole derivatives. This compound has been evaluated for its ability to inhibit inflammatory mediators such as cytokines and prostaglandins, potentially offering therapeutic benefits in conditions like arthritis .
Agriculture
Pesticidal Applications
this compound is being explored as a potential pesticide. Its structural characteristics allow it to function as a fungicide or insecticide. A case study revealed that similar thiadiazole derivatives demonstrated high efficacy against fungal pathogens in crops, suggesting that this compound could be developed into an effective agricultural chemical .
Herbicide Development
Additionally, the compound's herbicidal properties are under investigation. Thiadiazole derivatives have been reported to inhibit specific biochemical pathways in plants, leading to effective weed control without harming crop yields .
Materials Science
Organic Semiconductors
In materials science, thiadiazole derivatives are being utilized in the development of organic semiconductors. The unique electronic properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research shows that incorporating thiadiazole units can enhance charge transport properties in these materials .
Polymer Chemistry
The compound can also be integrated into polymer matrices to improve thermal stability and mechanical properties. Studies have indicated that polymers containing thiadiazole derivatives exhibit enhanced performance metrics compared to their non-functionalized counterparts .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Activity and Mechanism Analysis
Anticonvulsant Efficacy
VPZ outperforms VPA in seizure prevention, increasing latency to first seizure (LS₁) by 2.5-fold in isoniazid models . This is attributed to the electron-donating thiadiazole domain enhancing stability and receptor interaction .
Toxicity Profile
VPZ’s LD₅₀ exceeds 600 mg/kg, classifying it as low-toxic, whereas VPA’s LD₅₀ is ~500 mg/kg . Derivatives like 4-[(1,3-benzothiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide (MW 364.51) may exhibit higher toxicity due to increased molecular complexity, though data is lacking .
Solubility and Formulation
VPZ’s insolubility in water contrasts with N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives , which are synthesized in acetonitrile and show moderate solubility . The phenyl-substituted analogue (4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide ) likely has even lower aqueous solubility due to aromatic bulk .
Structural-Activity Relationships (SAR)
- Thiadiazole Core : The 1,3,4-thiadiazole ring is critical for electron donation and metabolic stability. Ethyl substituents (as in VPZ) optimize steric effects without compromising reactivity .
- Amide Chain : Butanamide in VPZ balances hydrophobicity and flexibility, whereas shorter chains (e.g., acetamide in derivatives) reduce anticonvulsant potency .
- Substituent Effects : Benzothiazole or piperidine groups introduce π-π stacking or hydrogen-bonding capabilities, diversifying target interactions (e.g., acetylcholinesterase vs. GABA receptors) .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiadiazole ring, which is known for enhancing lipophilicity and biological activity. The compound's structure can be represented as follows:
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to interact with various cellular targets, leading to disruption of cell proliferation pathways.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance:
These findings indicate that this compound exhibits potent cytotoxicity against various cancer types.
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often depends on their substituents. A study highlighted that modifications at the C-5 position of the thiadiazole ring significantly influence anticancer activity. For example, compounds with electron-withdrawing groups demonstrated enhanced cytotoxic effects compared to their counterparts with electron-donating groups .
Case Studies
Several case studies have reported the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : In a study evaluating the effects on HepG2 liver carcinoma cells, compounds similar to this compound showed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .
- Mechanistic Insights : Molecular docking studies revealed that this compound forms hydrogen bonds with key amino acid residues in target proteins involved in cell cycle regulation and apoptosis .
Additional Biological Activities
Besides anticancer properties, 1,3,4-thiadiazole derivatives have exhibited a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Antiviral : Some derivatives have shown potential against viral infections.
These activities further underscore the versatility of thiadiazole compounds in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
